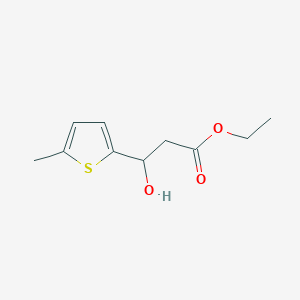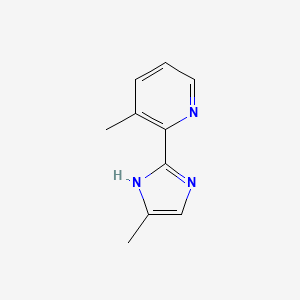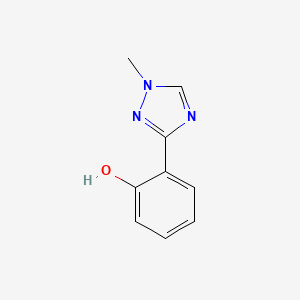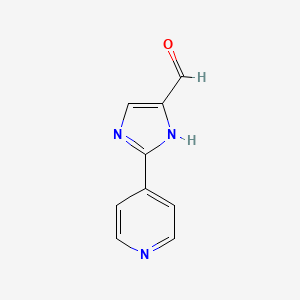
Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate is an organic compound that belongs to the class of esters It features a thienyl group, which is a sulfur-containing heterocycle, attached to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate typically involves the esterification of 3-Hydroxy-3-(5-methyl-2-thienyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or thienyl group, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be employed under basic conditions.
Major Products:
Oxidation: Formation of 3-oxo-3-(5-methyl-2-thienyl)propanoate or 3-carboxy-3-(5-methyl-2-thienyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(5-methyl-2-thienyl)propanol.
Substitution: Various substituted esters or thienyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate involves its interaction with specific molecular targets and pathways. The thienyl group can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The ester functionality allows for hydrolysis, releasing the active hydroxy acid, which can further interact with biological systems.
Comparaison Avec Des Composés Similaires
Ethyl 3-Hydroxy-3-(2-thienyl)propanoate: Similar structure but lacks the methyl group on the thienyl ring.
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate: Similar structure with the methyl group in a different position on the thienyl ring.
Ethyl 3-Hydroxy-3-(5-ethyl-2-thienyl)propanoate: Similar structure with an ethyl group instead of a methyl group on the thienyl ring.
Uniqueness: Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate is unique due to the specific positioning of the methyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C10H14O3S |
|---|---|
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-(5-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C10H14O3S/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5,8,11H,3,6H2,1-2H3 |
Clé InChI |
CMJDFRPPFNRQBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=C(S1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Acetamido-N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-4-methylbenzamide](/img/structure/B15335180.png)
![Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid](/img/structure/B15335187.png)
![3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B15335194.png)

![2-Methyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15335202.png)

![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)

